molecular formula C7H9BrN2O2 B3009584 (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-53-3

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3009584
CAS No.: 1310379-53-3
M. Wt: 233.065
InChI Key: QZMZIYUAEBYYGN-UHFFFAOYSA-N
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Description

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the first position, and an acetic acid moiety at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Acetic Acid Moiety Addition: The acetic acid moiety is introduced through the reaction of the pyrazole derivative with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Condensation Products: Esters, amides, and other derivatives.

Scientific Research Applications

Medicinal Chemistry

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid has shown potential as a precursor in drug development due to its biological activities:

  • Anti-inflammatory Properties : Studies indicate that this compound significantly reduces inflammation markers like TNF-alpha and IL-6 in animal models, suggesting its utility in treating inflammatory diseases.
  • Anticancer Activity : Research has demonstrated that it induces apoptosis in cancer cells through caspase activation and cell cycle inhibition, particularly in colorectal and lung cancer cell lines.

Biological Applications

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Efficacy : Comparative studies reveal that it outperforms standard antibiotics against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules and is utilized in the production of pharmaceuticals and agrochemicals .

Anti-inflammatory Activity

A study demonstrated that this compound significantly lowered inflammation markers in animal models, suggesting therapeutic applications in diseases characterized by inflammation.

Anticancer Research

Research findings indicated that the compound induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and inhibition of cell cycle progression.

Antimicrobial Efficacy

In comparative studies against resistant bacterial strains, this compound showed superior efficacy compared to conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption characteristics due to the polar nature of the pyrazole ring. However, further studies are necessary to enhance its bioavailability and metabolic stability for clinical applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid
  • (4-methyl-1-ethyl-1H-pyrazol-3-yl)acetic acid
  • (4-ethyl-1-ethyl-1H-pyrazol-3-yl)acetic acid

Uniqueness

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Biological Activity

(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly through its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the fourth position of the pyrazole ring, an ethyl group at the first position, and an acetic acid moiety at the third position. The presence of the bromine atom enhances its reactivity and biological activity, making it a versatile intermediate in organic synthesis.

Targeted Biological Pathways

This compound has been shown to interact with various biochemical pathways:

  • Inhibition of Alcohol Dehydrogenase : Similar to other pyrazole derivatives, it can inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and potentially providing protective effects against alcohol-induced damage.
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, which are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown efficacy against various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated that this compound can inhibit the proliferation of MDA-MB-231 breast cancer cells.
  • Liver Cancer : HepG2 liver cancer cells also exhibited reduced viability upon treatment with this compound .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several pathogens:

Pathogen TypeActivityReference
BacteriaEffective against Gram-positive and Gram-negative strains
FungiExhibits antifungal activity against common fungal pathogens

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study conducted by researchers demonstrated that this compound significantly reduced inflammation in animal models by lowering levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
  • Anticancer Research : A comprehensive evaluation of this compound's anticancer properties revealed that it induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. This was particularly noted in studies involving colorectal and lung cancer cell lines .
  • Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than standard antibiotics against certain resistant bacterial strains, highlighting its potential as a new antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its polar nature. However, further studies are required to optimize its bioavailability and metabolic stability for clinical applications .

Properties

IUPAC Name

2-(4-bromo-1-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMZIYUAEBYYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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